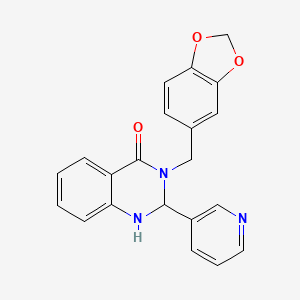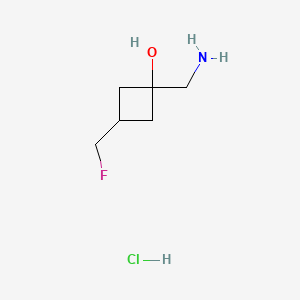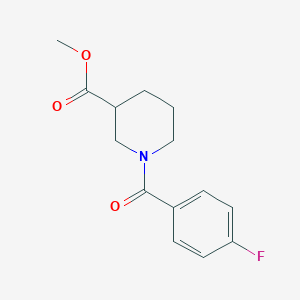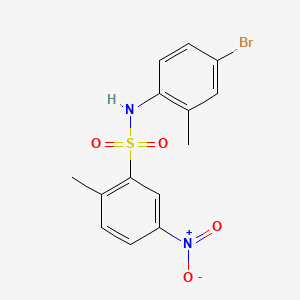
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone, also known as CQPE, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been studied for its potential applications in various fields, including anti-cancer therapy, anti-inflammatory therapy, and neuroprotection. In anti-cancer therapy, 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory therapy, 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuroprotection, 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to protect against oxidative stress and reduce neuronal damage.
Mechanism of Action
The mechanism of action of 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and protect against oxidative stress. In vivo studies have shown that 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone can reduce tumor growth, inflammation, and neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone in lab experiments is its high potency and specificity. 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation of using 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and toxicity profile, and the exploration of its potential applications in other fields, such as infectious diseases and metabolic disorders. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone could enhance its therapeutic potential.
Synthesis Methods
2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone can be synthesized through a series of chemical reactions starting from 5-chloro-8-hydroxyquinoline. The first step involves the conversion of 5-chloro-8-hydroxyquinoline to 5-chloro-8-nitroquinoline, followed by reduction to 5-chloro-8-aminoquinoline. The amino group is then protected with a Boc group, and the resulting compound is reacted with pyrrolidine-1-carbonyl chloride to form 2-(5-Chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone.
properties
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-5-6-13(15-11(12)4-3-7-17-15)20-10-14(19)18-8-1-2-9-18/h3-7H,1-2,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEOWHLPIYOYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]cinnolin-4-one](/img/structure/B7453825.png)

![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)
![5-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7453849.png)

![1-[4-(4-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7453859.png)
![2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7453873.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7453878.png)
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B7453884.png)
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B7453898.png)

